Cas no 89-63-4 (4-Chloro-2-nitroaniline)

4-Chloro-2-nitroaniline structure
4-Chloro-2-nitroaniline structure
4-Chloro-2-nitroaniline
89-63-4
C6H5ClN2O2
172.569100141525
MFCD00007836
34517
6979

4-Chloro-2-nitroaniline Properties

Names and Identifiers

    • 4-Chloro-2-nitroaniline
    • PCONA
    • O-Nitro-P-Chloroaniline
    • 4-Chloro-2-nitrobenzenamine
    • 2-NITRO-4-CHLOROANILINE
    • 2-AMINO-5-CHLORONITROBENZENE
    • 1-AMINO-4-CHLORO-2-NITROBENZENE
    • FAST RED 3GL BASE
    • PARA CHLORO ORTHO NITRO ANILINE
    • p-Chloro-o-nitroaniline
    • RED 3G BASE
    • RED 3GL BASE
    • 4-chloro-2-nitro-anilin
    • 4-chloro-2-nitro-benzenamid
    • 4-chloro-2-nitro-benzenamin
    • 4-Chloro-2-nitro-phenylamine
    • Azoene Fast Red 3GL Base
    • 1-amino-2-nitro-4-chlorobenzene
    • 4-chloro-2-nitro-aniline
    • Aniline,4-chloro-2-nitro
    • azoamine red 2C
    • Benzenamine,4-chloro-2-nitro
    • Devol Red F
    • Devol Red Salt F
    • Red Base Ciba VI
    • Red Base Irga VI
    • Red Salt Ciba VI
    • Red Salt Nbgl
    • C.I. 37040
    • C.I. Azoic Diazo Component No. 9
    • Benzenamine, 4-chloro-2-nitro-
    • PCON
    • Red Salt Irga VI
    • Red Base 3GL
    • Red 3G Salt
    • Red 3GS Salt
    • Fast Red Base 3JL
    • Fast Red 2NC Base
    • Fast Red 3GL Salt
    • Fast Red Salt 3JL
    • Fast Red Salt 3GL
    • Fast Red 2NC Salt
    • Daito Red Salt 3GL
    • Daito Red Base 3GL
    • Diazo Fast Red 3GL
    • Kayaku Red Salt 3GL
    • Mitsui Red 3GL
    • Naptoelan Fast Red 3GL Salt
    • NCGC00258361-01
    • HSDB 5182
    • UNII-1929LY233C
    • Kayaku Fast Red 3GL Base
    • Symulon Red 3GL Salt
    • EC 201-925-4
    • CCRIS 3110
    • C.I. Azoic Diazo Component 9
    • 4-chloro-2-nitro-pheylamine
    • InChI=1/C6H5ClN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2
    • Red 3G Base
    • NSC-3546
    • AM61703
    • CI AZOIC DIAZO COMPONENT 9
    • NCGC00091243-01
    • Mitsui Red 3GL Salt
    • 4-Chloro-2-nitroaniline, analytical standard
    • 4-Chloro-2-nitroaniline;2-Nitro-4-chloroaniline
    • Shinnippon Fast Red 3GL Base
    • LS-1897
    • DTXCID2010384
    • (4-chloro-2-nitro-phenyl)-amine
    • Bencenamina, 4-cloro-2-nitro-
    • 1929LY233C
    • NSC 3546
    • Red Base 3 GL
    • AKOS000119119
    • Naphtoelan Fast Red 3GL Salt
    • Z104472588
    • FT-0618121
    • Azofly Red 3GL Salt
    • Sanyo Fast Red Salt 3GL
    • Benzenamide, 4-chloro-2-nitro-
    • MFCD00007836
    • NCI-C60355
    • Azofix Red 3GL Salt
    • Fast Red 3GL Special Salt
    • Mitsui Red 3GL Base
    • Tox21_200807
    • AI3-02918
    • AE-848/33219050
    • Aniline, 4-chloro-2-nitro-
    • Fast Red 3GL Special Base
    • DTXSID4030384
    • WLN: ZR DG BNW
    • BRN 0512436
    • Fast Red Base 3GL Special
    • Hiltosal Fast Red 3GL Salt
    • CHEMBL166405
    • CAS-89-63-4
    • Naphthanil Red 3G Base
    • Q27252057
    • NSC3546
    • 89-63-4
    • Naphtoelan Fast Red 3GL Base
    • Kayaku Red Salt GL
    • AT23730
    • 2-Nitro-4-chloro aniline
    • 4-Chloro-2-nitroaniline, 99%
    • (4-chloro-2-nitrophenyl)amine
    • Azoic diazo component 9, base
    • NCGC00091243-02
    • Azoic Diazo Component 9
    • SCHEMBL131251
    • Hiltonil Fast Red 3GL Base
    • CI 37040
    • PBGKNXWGYQPUJK-UHFFFAOYSA-
    • STR02491
    • EINECS 201-925-4
    • EN300-19072
    • STK301777
    • 2-NITRO-4-CHLOROANILINE [HSDB]
    • Azoene Fast Red 3GL Salt
    • W-100366
    • 4-Chloro-2-nitrobenzenamine (ACI)
    • Aniline, 4-chloro-2-nitro- (8CI)
    • DB-057150
    • NS00003462
    • +Expand
    • MFCD00007836
    • PBGKNXWGYQPUJK-UHFFFAOYSA-N
    • 1S/C6H5ClN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2
    • [O-][N+](C1C(N)=CC=C(Cl)C=1)=O
    • 512436

Computed Properties

  • 172.00400
  • 1
  • 3
  • 0
  • 172.0039551g/mol
  • 11
  • 159
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.7
  • nothing
  • 0
  • 71.8

Experimental Properties

  • 2.93480
  • 71.84000
  • 1.6460 (estimate)
  • Insoluble
  • 200°C (rough estimate)
  • 116.0 to 118.0 deg-C
  • Fahrenheit: 375.8 ° f < br / > Celsius: 191 ° C < br / >
  • 0.5g/l (anhydrous substance)
  • Orange crystal powder
  • 7 (0.5g/l, H2O, 20℃)
  • Stable. Combustible. Incompatible with strong oxidizing agents.
  • Insoluble in water, soluble in ethanol \ ether and acetic acid, slightly soluble in crude gasoline
  • 37040
  • 1.37

4-Chloro-2-nitroaniline Security Information

4-Chloro-2-nitroaniline Customs Data

  • 29214210
  • China Customs Code:

    2921420090

    Overview:

    2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-Chloro-2-nitroaniline Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
Nitration of monosubstituted ureas. Part II
Nec, Rudolf, Chemicky Prumysl, 1979, 29(12), 645-7

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Solvents: Acetonitrile ;  5 min, 20 - 25 °C
1.2 Reagents: Water Solvents: Dichloromethane ;  10 - 15 min, 20 - 25 °C
Reference
Activator free, expeditious and eco-friendly chlorination of activated arenes by N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI)
Misal, Balu; Palav, Amey; Ganwir, Prerna; Chaturbhuj, Ganesh, Tetrahedron Letters, 2021, 63,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  rt; 12 h, rt
Reference
Copper-catalyzed mild nitration of protected anilines
Hernando, Elier; Castillo, Rafael R.; Rodriguez, Nuria; Gomez Arrayas, Ramon; Carretero, Juan C., Chemistry - A European Journal, 2014, 20(43), 13854-13859

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen iodide
Reference
Oxidative cyclizations. VI. Mechanism of cyclization of N-chloro-2-nitroanilines to benzofuroxans under alkaline conditions
Chapman, Kenneth J.; Dyall, Leonard K.; Frith, Lynn K., Australian Journal of Chemistry, 1984, 37(2), 341-54

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, 70 - 75 °C
Reference
A novel synthesis of quinoxaline-6-carbaldehyde and its evaluation as potential antimicrobial agent
Pai, Nandini R.; Vishwasrao, Sandesh G., Pharma Chemica, 2011, 3(6), 591-598

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Nitric acid ,  Ammonium nickel sulfate ((NH4)2Ni(SO4)2) hexahydrate Solvents: Chloroform ,  Water
Reference
Ammonium nickel sulphate mediated nitration of aromatic compounds with nitric acid
Tasneem; Ali, M. M.; Rajanna, K. C.; Saiparakash, P. K., Synthetic Communications, 2001, 31(7), 1123-1127

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Sulfamide Solvents: Dimethylformamide ;  15 min, 130 °C
Reference
Microwave-assisted approach to nitroaniline/aminopyridine and its inhibition activity of seed germination
Huang, Zhi-you; Li, Wen-sheng; He, Bo; Zhang, Ning; Guo, Zi-Ying; et al, Heterocycles, 2022, 104(8), 1415-1422

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Reference
Design, synthesis and anticancer activity evaluation of diazepinomicin derivatives
Yu, Yongguo; Wu, Jianbo; Lei, Fan; Chen, Lei; Wan, Weili; et al, Letters in Drug Design & Discovery, 2013, 10(4), 369-373

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid ,  Chlorosuccinimide ,  Sodium chloride Solvents: Water ;  1.5 h, 40 °C
Reference
Efficient and Facile Chlorination of Industrially-Important Aromatic Compounds using NaCl/p-TsOH/NCS in Aqueous Media
Mahajan, Tanu; Kumar, Lalit; Dwivedi, K.; Agarwal, D. D., Industrial & Engineering Chemistry Research, 2012, 51(10), 3881-3886

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Cupric chloride Solvents: 1-Hexyl-3-methylimidazolium chloride ;  16 h, 40 °C
Reference
Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids
Wang, Han; Wen, Kun; Nurahmat, Nurbiya; Shao, Yan; Zhang, He; et al, Beilstein Journal of Organic Chemistry, 2012, 8, 744-748

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  1 h, < 0 °C
1.2 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  -2 - 0 °C
Reference
Petroleum marker dyes synthesized from cardanol and aniline derivatives
Suwanprasop, Somsaluay; Nhujak, Thumnoon; Roengsumran, Sophon; Petsom, Amorn, Industrial & Engineering Chemistry Research, 2004, 43(17), 4973-4978

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Gold Solvents: Ethanol ,  Water ;  4 h, rt
Reference
Starch functionalized creatine for stabilization of gold nanoparticles: Efficient heterogeneous catalyst for the reduction of nitroarenes
Gholinejad, Mohammad; Dasvarz, Neda; Shojafar, Mohammad; Sansano, Jose M., Inorganica Chimica Acta, 2019, 495,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Triethylsilane Solvents: Trifluoroacetic acid ;  3 - 5 h, 50 °C
1.2 Reagents: Acetic acid ,  Hydrazine hydrate (1:1) Solvents: Methanol ;  12 - 24 h, rt
Reference
Palladium(II)-Catalyzed, Heteroatom-Directed, Regioselective C-H Nitration of Anilines Using Pyrimidine as a Removable Directing Group
Pawar, Govind Goroba; Brahmanandan, Abhilashamole; Kapur, Manmohan, Organic Letters, 2016, 18(3), 448-451

Synthetic Circuit 14

Reaction Conditions
Reference
Synthesis of azo dyes based on α-naphthol-formaldehyde oligomer and their application on textile fibres
Naik, A. P.; Desai, K. R.; Patel, H. S., Iranian Polymer Journal, 2001, 10(1), 15-20

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Chlorosuccinimide ,  2-Bromo-2,2-difluoroacetic acid Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Tetrahydrofuran ;  30 min, rt
Reference
C-H chlorination of (hetero)anilines via photo/organo co-catalysis
Xie, Wuchen; Wang, Meng; Yang, Siyu; Chen, Yadong; Feng, Jie; et al, Organic & Biomolecular Chemistry, 2022, 20(26), 5319-5324

4-Chloro-2-nitroaniline Raw materials

4-Chloro-2-nitroaniline Related Literature